1-Methoxyazetidin-2-one

Antibacterial Monocyclic β-lactam Regioisomer comparison

Antibacterial discovery against resistant strains requires scaffolds distinct from conventional monobactams. This N-methoxy azetidin-2-one (CAS 832729-20-1) offers a unique chemotype. - **Target Profile**: Active against MRSA & VRE (AntibioticDB Entry 809). - **Structural Utility**: Unsubstituted C-3/C-4 positions allow SAR derivatization. - **Differentiation**: N-alkoxy substitution vs. N-sulfo (aztreonam) or N-H variants. Ideal for medicinal chemistry and β-lactamase inhibitor studies.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 832729-20-1
Cat. No. B14197520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyazetidin-2-one
CAS832729-20-1
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESCON1CCC1=O
InChIInChI=1S/C4H7NO2/c1-7-5-3-2-4(5)6/h2-3H2,1H3
InChIKeySIWTWZTWPJJQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyazetidin-2-one: Antibacterial Research Procurement


1-Methoxyazetidin-2-one (CAS 832729-20-1) is a monocyclic β-lactam (azetidin-2-one) bearing an N-methoxy substituent, with molecular formula C₄H₇NO₂ and a molecular weight of 101.10 g/mol . The compound is catalogued in AntibioticDB (Entry ID 809) as a synthetic, direct-acting small-molecule antibacterial agent with a reported spectrum of activity encompassing both Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. First reported by Orchid Chemicals & Pharmaceuticals (India) in 2011, the compound remains at the experimental development stage with its mechanism of action not fully elucidated [1]. A separate AntibioticDB entry (ID 213) associated with the same InChI Key describes the compound as a cell wall synthesis inhibitor detected via a cell wall inhibitor reporter system, though exhibiting weak whole-cell activity [2]. This N-methoxy substitution pattern distinguishes it from other monocyclic β-lactam subclasses and positions it as a unique entry point for structure-activity relationship exploration.

Application Antimicrobial screening context Reported spectrum against MRSA, VRE
Structure Feature N-methoxy monocyclic β-lactam Distinct N-alkoxy substitution pattern
Status Experimental stage scaffold Mechanism of action not fully elucidated

Why Substitution with Other Azetidinones Fails


Monocyclic β-lactams are not functionally interchangeable, as their antibacterial spectrum, β-lactamase stability, and target engagement are governed predominantly by the identity of the N-1 substituent [1]. The comprehensive 2018 review by Decuyper et al. establishes that monocyclic β-lactams are classified into distinct pharmacological categories—monobactams (N-sulfo), monosulfactams, monocarbams, nocardicins, and others—according to their N-substituent, with each class exhibiting fundamentally different antibacterial and β-lactamase inhibitory profiles [1]. The N-methoxy group in 1-methoxyazetidin-2-one represents an N-alkoxy substitution pattern that is structurally and electronically distinct from the N-sulfo group of aztreonam (the archetypal monobactam), the N-H of the unsubstituted azetidin-2-one parent (CAS 930-21-2), or the N-aryl variants common in many preclinical series. Furthermore, positional isomerism matters critically: relocating the methoxy group from N-1 to C-4 (4-methoxyazetidin-2-one, CAS 31968-41-9) or to C-3 (3-methoxyazetidin-2-one) [2] produces compounds with different hydrogen-bonding capabilities, different metabolic liabilities, and different antibacterial profiles. These structural differences translate into non-overlapping biological readouts, making generic substitution scientifically invalid without direct comparative data for the specific assay system of interest.

N-Substituent N-alkoxy group defines spectrum and target engagement. Unsubstituted (N-H) or N-sulfo (aztreonam-type) β-lactams may not reproduce the reported Gram-positive activity profile.
Positional Isomer 4-methoxy or 3-methoxy isomers differ critically. C-methoxy substitution alters hydrogen bonding, metabolism, and antibacterial profile compared to N-methoxy.
Mechanistic Annotation Cell wall inhibitor reporter signal may not transfer. Weak whole-cell activity context requires independent verification in your assay system.

Differential Evidence Versus Key Comparators


Regioisomeric Antibacterial Spectrum Differentiation

1-Methoxyazetidin-2-one (N-1 methoxy) is catalogued in AntibioticDB with a dual Gram-positive and Gram-negative spectrum, including activity against MRSA and vancomycin-resistant Enterococcus sp. [1]. In contrast, 4-methoxyazetidin-2-one (CAS 31968-41-9), the C-4 positional isomer, has no equivalent database entry for direct antibacterial activity against resistant clinical isolates and is described in vendor documentation primarily as a synthetic intermediate for β-lactam antibiotic development rather than as a direct-acting antibacterial agent . This functional divergence between N-methoxy and C-methoxy substitution is consistent with the established principle that the N-substituent of monocyclic β-lactams governs target engagement (PBP acylation) and outer membrane permeability in Gram-negative bacteria, whereas C-4 substitution modulates pharmacokinetic properties without conferring the same mechanistic activation potential [2]. IMPORTANT CAVEAT: No published head-to-head MIC comparison between these two isomers exists; the differentiation presented is inferred from separate database entries and class-level mechanistic principles.

Spectrum vs. C-4 Isomer
Data to verify
1-Methoxy: reported MRSA, VRE, M. catarrhalis, S. pneumoniae. 4-Methoxy: no equivalent AntibioticDB entry; synthetic intermediate description only.
Supports antimicrobial screening context
No head-to-head MIC comparison available; inferred from separate database entries.
Antibacterial Monocyclic β-lactam Regioisomer comparison

Effect of N-Functionalization on Cell Wall Inhibition

AntibioticDB Entry ID 213 classifies 1-methoxyazetidin-2-one as a cell wall synthesis inhibitor, detected through a specific cell wall inhibitor reporter system, albeit with weak whole-cell activity [1]. The unsubstituted parent compound, 2-azetidinone (CAS 930-21-2, MW 71.08 g/mol ), lacks this specific mechanistic annotation in AntibioticDB and functions primarily as the minimal β-lactam pharmacophore core rather than as an independently active antibacterial agent. The N-methoxy group introduces a distinct electron-withdrawing effect on the β-lactam carbonyl (through the N-O bond), which can modulate the electrophilicity of the lactam carbonyl toward nucleophilic attack by penicillin-binding protein (PBP) active-site serine residues [2]. This electronic modulation represents a quantifiable structural parameter: the N-methoxy group increases the calculated topological polar surface area (TPSA) to approximately 29.5 Ų versus approximately 29.1 Ų for the N-H parent (estimated from fragment-based calculations), altering both target engagement potential and Gram-negative outer membrane penetration characteristics. CAUTION: No direct comparative PBP acylation rate or MIC data exist for these two compounds; the mechanistic inference is class-level.

Cell Wall Inhibition
Class-level inference
Detected by cell wall inhibitor reporter system; weak whole-cell activity. N-H parent lacks this specific mechanistic annotation.
Cell wall synthesis assay response context
No comparative PBP acylation rate data; mechanistic inference is class-level.
Cell wall synthesis inhibition β-Lactam mechanism N-substitution SAR

Differential β-Lactamase Stability Potential

The Decuyper et al. (2018) review classifies monocyclic β-lactams by N-substituent and demonstrates that antibacterial spectrum and β-lactamase susceptibility are intimately linked to the N-substituent identity [1]. Classical monobactams such as aztreonam carry an N-sulfonic acid group (-SO₃H) that confers potent anti-Gram-negative activity and intrinsic stability against certain metallo-β-lactamases, but limits Gram-positive coverage and oral bioavailability. The N-methoxy group of 1-methoxyazetidin-2-one represents a neutral, smaller N-substituent (MW 31 vs. 81 for -SO₃H) with distinct electronic properties (σ₁ ≈ 0.25 for OCH₃ vs. σ₁ ≈ 0.55 for SO₃⁻ based on Hammett substituent constants). The AntibioticDB annotation of Gram-positive activity against MRSA and VRE for the N-methoxy derivative [2] suggests that this substitution pattern may favor Gram-positive target engagement, in contrast to the predominantly Gram-negative spectrum of classical monobactams [1]. Additionally, the N-alkoxy class lacks the strong anionic character of sulfated monobactams, potentially altering outer membrane permeation kinetics in Gram-negative bacteria. CRITICAL LIMITATION: No direct comparative β-lactamase hydrolysis kinetics (kcat/KM) or MIC panels exist for 1-methoxyazetidin-2-one versus aztreonam or other monobactams; all conclusions are class-level inferences from the review's N-substituent classification framework.

β-Lactamase Stability Class
Class-level inference
N-OCH₃: includes Gram-positive spectrum (MRSA, VRE). N-SO₃H (aztreonam): predominantly Gram-negative, β-lactamase-stable monobactam.
N-substituent class-effect context
No shared hydrolysis kinetics or MIC panel data; conclusions from review classification framework.
β-Lactamase stability Monobactam N-Alkoxy substitution Resistance evasion

Modular N-Functionalized Scaffold vs. C-Substituted Intermediates

1-Methoxyazetidin-2-one contains the pre-installed N-methoxy group on the intact β-lactam ring, providing a direct entry point for further derivatization at C-3 and C-4 positions without requiring post-synthetic N-functionalization . This contrasts with 4-methoxyazetidin-2-one (CAS 31968-41-9), where the methoxy group occupies C-4—a position more commonly utilized for stereochemical control during Staudinger [2+2] cycloaddition reactions . The N-methoxy compound thus presents an orthogonal synthetic handle: the N-substituent is fixed, while the C-3 and C-4 positions remain available for systematic SAR exploration through established enolate chemistry or electrophilic substitution protocols. The 3-methoxyazetidin-2-one isomer has been successfully employed in controlled-release drug delivery formulations on CuO-CB microfibrils [1], demonstrating that methoxy-azetidinones are amenable to advanced formulation strategies; however, the N-methoxy positional isomer has not yet been explored in this context, representing an opportunity for differentiation. NO QUANTITATIVE DATA: Comparative synthetic yields, step counts, or purity profiles for the N-methoxy vs. C-methoxy scaffolds were not identified in accessible literature.

Synthetic Versatility
Source review
N-methoxy fixed; C-3 and C-4 free for derivatization. 4-Methoxy isomer constrains C-4; C-3 variant explored in CuO-CB formulations.
Supports SAR library synthesis context
No comparative synthetic yield data identified in accessible literature.
Synthetic accessibility Staudinger cycloaddition Building block N-functionalization

Recommended Research and Industrial Applications


Lead Optimization for Gram-Positive Resistant Pathogens

Procurement of 1-methoxyazetidin-2-one is most strongly justified for antibacterial discovery programs seeking monocyclic β-lactam leads with documented activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus sp. [1]. As catalogued in AntibioticDB, this compound represents one of the few monocyclic β-lactams annotated with anti-MRSA/VRE activity, a profile that distinguishes it from classical Gram-negative-selective monobactams such as aztreonam [2]. Medicinal chemistry teams can use this scaffold as a starting point for C-3 and C-4 derivatization to improve the weak whole-cell activity noted in the cell wall inhibition reporter assay [3]. Users should note that no published MIC values are available; initial in-house MIC determination against the user's specific clinical isolate panel is a mandatory first step.

β-Lactamase Inhibitor Design with N-Alkoxy Substitution

The N-methoxy substitution pattern places 1-methoxyazetidin-2-one in a structurally distinct N-substituent class within the monocyclic β-lactam taxonomy established by Decuyper et al. (2018) [2]. This classification framework links N-substituent identity to β-lactamase inhibitory potential, with certain N-substituent classes (e.g., N-aryl, N-acyl) showing preferential β-lactamase inhibition over direct antibacterial activity. Researchers studying β-lactamase inhibition mechanisms, particularly with class A or class C serine β-lactamases, may find the N-alkoxy β-lactam scaffold useful as a novel chemotype for active-site titration or covalent inhibition studies, analogous to the well-characterized 1-(4-methoxyphenyl)-3-acetamido-4-methoxyazetidin-2-one β-lactamase inhibitor [4]. The absence of a strong anionic N-substituent (cf. sulfated monobactams) may confer different binding kinetics at the β-lactamase active site.

Synthetic Methodology on N-Functionalized β-Lactam Templates

As a pre-functionalized N-alkoxy β-lactam with unsubstituted C-3 and C-4 positions, 1-methoxyazetidin-2-one serves as a versatile template for developing and benchmarking new synthetic methodologies for β-lactam functionalization . The N-methoxy group provides a distinctive electronic environment (electron-withdrawing via the N-O bond) that can influence the reactivity of the β-lactam carbonyl and the acidity of the C-3 protons, creating a unique substrate for evaluating enolate alkylation, aldol condensation, or Mannich reaction scope on the azetidinone core. This application parallels the use of 4-methoxyazetidin-2-one in established Staudinger-based synthetic routes , but with the orthogonal advantage of preserving C-4 as a derivatizable position.

Drug Delivery Formulation with Methoxy-Azetidinone Payloads

The demonstrated successful incorporation of 3-methoxyazetidin-2-one into CuO-CB microfibril drug delivery systems with controlled release over 12 hours and enhanced synergistic antibacterial activity [5] establishes a proof-of-principle for methoxy-azetidinone compounds in nanomaterial-based antibiotic delivery. 1-Methoxyazetidin-2-one, as the N-methoxy positional isomer, presents an opportunity to investigate whether N- vs. C-methoxy substitution affects drug loading efficiency, release kinetics, and synergistic effects with metal oxide carriers. This application scenario is particularly relevant for groups working on formulation strategies to overcome the weak intrinsic whole-cell activity noted for this compound class.

Application
Selection Property
Validation Focus
Resistant Gram-positive screening studies
Antimicrobial screening context
In-house MIC determination against specific isolate panels
β-Lactamase inhibition mechanism studies
N-alkoxy chemotype for active-site exploration
Kinetic binding assays with class A/C serine β-lactamases
β-Lactam synthetic methodology development
Pre-functionalized N-alkoxy template with free C-3/C-4
Reactivity benchmarking for enolate or electrophilic substitution
Nanomaterial-based delivery research
Methoxy-azetidinone positional isomer for formulation comparison
Drug loading, release kinetics, and synergistic carrier effects
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